N-benzyl-N-methylcyclohexanecarboxamide
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Overview
Description
N-benzyl-N-methylcyclohexanecarboxamide is an organic compound with the molecular formula C15H21NO It is a member of the amide family, characterized by the presence of a benzyl group, a methyl group, and a cyclohexane ring attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-methylcyclohexanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with N-methylbenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, resulting in the formation of the desired amide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid or benzyl ketone derivatives.
Reduction: N-benzyl-N-methylcyclohexylamine.
Substitution: Various substituted amides or amines depending on the reagents used.
Scientific Research Applications
N-benzyl-N-methylcyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The benzyl and methyl groups contribute to its binding affinity and specificity towards target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-methylcyclohexanecarboxamide: Lacks the benzyl group, resulting in different chemical properties and reactivity.
N-benzylcyclohexanecarboxamide: Lacks the methyl group, affecting its binding interactions and biological activity.
N-methyl-N-phenylcyclohexanecarboxamide: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.
Uniqueness
N-benzyl-N-methylcyclohexanecarboxamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N-methylcyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(12-13-8-4-2-5-9-13)15(17)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELWQPIMHITIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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